![molecular formula C12H9N3O B2363903 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 110763-56-9](/img/structure/B2363903.png)
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is an intermediate of Rimegepant, which is used to prevent and treat the symptoms of migraine headaches .
Synthesis Analysis
The compound can be synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gives a series of novel compounds .Molecular Structure Analysis
The structure of the compounds was characterized by IR, 1 H NMR, 13 C NMR and high-resolution mass (HRMS) . The crystal structures of some derivatives were determined by single-crystal X-ray analysis .Chemical Reactions Analysis
5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed on the basis of different spectral data (1 H NMR, 13 C NMR), X-Ray diffraction and theoretical study using the DFT method .Scientific Research Applications
- Imidazo[1,5-a]pyridine derivatives serve as luminescent and versatile scaffolds. Researchers explore their use in materials science, including organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices .
- The compound’s chemical structure makes it an attractive candidate for drug development. Scientists investigate its potential as an anti-cancer agent, considering its biological properties and interactions with cellular targets .
- Additionally, it may act as a corrosion inhibitor for mild steel in acidic environments, with inhibition efficiency reaching up to 96.06% at specific concentrations .
- Imidazo[1,5-a]pyridine derivatives exhibit optical behaviors that make them suitable for optoelectronic applications. These include light-emitting devices, sensors, and confocal microscopy emitters .
- Researchers explore the compound’s potential as an anti-cancer drug due to its unique chemical properties. It may interfere with cancer cell growth or signaling pathways .
- The compound shows promise as a corrosion inhibitor for mild steel. Its effectiveness in acid media makes it valuable for protecting metal surfaces .
- Imidazo[1,5-a]pyridine derivatives, including our compound of interest, find applications in confocal microscopy and imaging. Their luminescent properties enable precise visualization of biological structures .
Materials Science:
Pharmaceutical Field:
Optoelectronic Devices:
Anti-Cancer Drugs:
Corrosion Inhibition:
Biological Imaging:
Future Directions
properties
IUPAC Name |
3-pyridin-4-yl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-8H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOQPKLEXKDIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
110763-56-9 |
Source
|
Record name | 1-(pyridin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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